molecular formula C10H16N2O2 B15197260 2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one CAS No. 18159-93-8

2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one

Cat. No.: B15197260
CAS No.: 18159-93-8
M. Wt: 196.25 g/mol
InChI Key: ORJKQXRTOUWWQR-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one is a heterocyclic compound that belongs to the pyrazolopyridazine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with ethylene glycol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. The use of catalysts and advanced purification techniques further enhances the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-oxoethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one.

    Reduction: Formation of 2-(2-hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazole and pyridazine rings can interact with hydrophobic pockets within proteins, further enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethyl)-3-methyl-1H-pyrazolo(1,2-a)pyridazin-1-one
  • 2-(2-Hydroxyethyl)-3-ethyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one
  • 2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyrimidin-1-one

Uniqueness

2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one is unique due to its specific substitution pattern and the presence of both hydroxyethyl and methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

18159-93-8

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-(2-hydroxyethyl)-1-methyl-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-3-one

InChI

InChI=1S/C10H16N2O2/c1-8-9(4-7-13)10(14)12-6-3-2-5-11(8)12/h13H,2-7H2,1H3

InChI Key

ORJKQXRTOUWWQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2N1CCCC2)CCO

Origin of Product

United States

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